Cas no 2228804-23-5 (3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine)

3,3,3-トリフルオロ-2-[2-(プロパン-2-イル)-1,3-チアゾール-5-イル]プロパン-1-アミンは、フッ素置換基とチアゾール環を有する有機化合物です。この化合物は、高い脂溶性と代謝安定性を示し、医薬品中間体や農薬開発における有用な骨格として注目されています。特に、トリフルオロメチル基の導入により、生体膜透過性の向上と代謝耐性が期待できます。チアゾール環はπ電子系としての特性を持ち、分子間相互作用を最適化する可能性があります。この構造は、標的タンパク質との親和性向上や薬理活性の調整に寄与すると考えられ、創薬研究において重要な役割を果たすことが示唆されています。

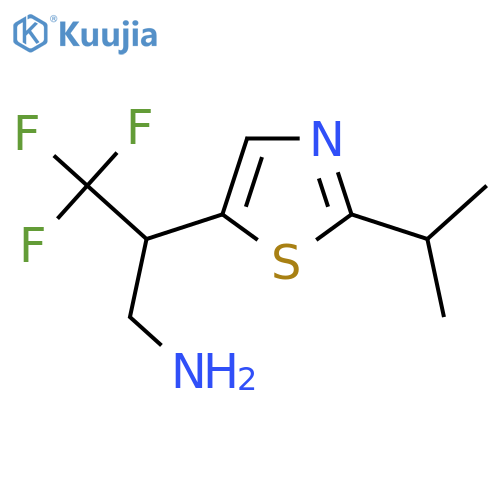

2228804-23-5 structure

商品名:3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine

3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine

- EN300-1954288

- 3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine

- 2228804-23-5

-

- インチ: 1S/C9H13F3N2S/c1-5(2)8-14-4-7(15-8)6(3-13)9(10,11)12/h4-6H,3,13H2,1-2H3

- InChIKey: OKPURFZFKLROTP-UHFFFAOYSA-N

- ほほえんだ: S1C(C(C)C)=NC=C1C(C(F)(F)F)CN

計算された属性

- せいみつぶんしりょう: 238.07515408g/mol

- どういたいしつりょう: 238.07515408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954288-1.0g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 1g |

$1844.0 | 2023-05-31 | ||

| Enamine | EN300-1954288-0.25g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 0.25g |

$1696.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-5.0g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1954288-10.0g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 10g |

$7927.0 | 2023-05-31 | ||

| Enamine | EN300-1954288-10g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 10g |

$7927.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-1g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 1g |

$1844.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-0.05g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 0.05g |

$1549.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-0.1g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 0.1g |

$1623.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-0.5g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 0.5g |

$1770.0 | 2023-09-17 | ||

| Enamine | EN300-1954288-2.5g |

3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |

2228804-23-5 | 2.5g |

$3611.0 | 2023-09-17 |

3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

2228804-23-5 (3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬